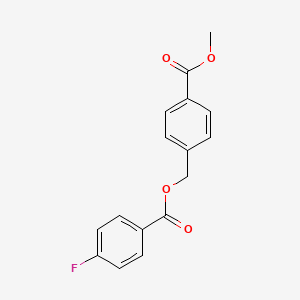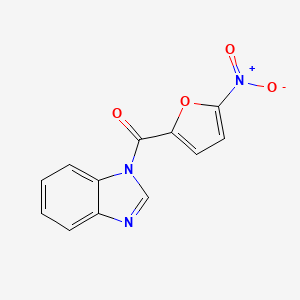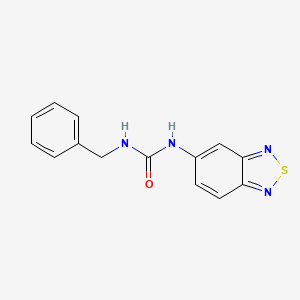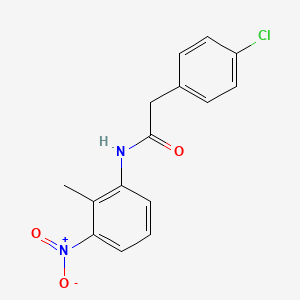
2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Wirkmechanismus
2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide works by activating the STING (stimulator of interferon genes) pathway, which is a key regulator of the immune response. When 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide binds to the STING receptor, it triggers a series of signaling events that lead to the production of interferons and other cytokines. These cytokines then activate the immune system, leading to the destruction of cancer cells.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to induce the production of nitric oxide, which plays a key role in the regulation of blood flow and blood pressure. 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of a variety of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide is that it has been extensively studied in preclinical models, and has been shown to have potent anti-tumor activity. However, there are also some limitations to its use in lab experiments. For example, 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have a narrow therapeutic window, and can be toxic at high doses. Additionally, there is limited clinical data on the safety and efficacy of 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide in humans, which may limit its use in clinical trials.
Zukünftige Richtungen
There are a number of future directions for research on 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide. One area of interest is the development of new analogs of 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide that may have improved efficacy and safety profiles. Another area of interest is the use of 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research on the use of 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide in the treatment of other diseases, such as inflammatory bowel disease and autoimmune disorders.
Conclusion:
2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide is a synthetic compound that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the activation of the STING pathway, which leads to the production of cytokines and the destruction of cancer cells. While there are some limitations to its use in lab experiments, there are also a number of future directions for research on 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide, including the development of new analogs and the use of 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide in combination with other cancer treatments.
Synthesemethoden
2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide can be synthesized through a multistep process that involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride, followed by the reaction of the resulting intermediate with pyridine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, breast, and prostate cancer. 2-(2,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide works by activating the immune system and inducing the production of cytokines, which in turn stimulate the destruction of cancer cells.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-3-4-13(2)15(9-12)20-11-16(19)18-10-14-5-7-17-8-6-14/h3-9H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITVTIADSIBSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5694805.png)

![N-[(dibutylamino)methylene]benzenesulfonamide](/img/structure/B5694813.png)
![2-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5694817.png)
![N-[3-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5694824.png)
![4-isobutoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5694825.png)
![1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5694837.png)



![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)
![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)

![N-(2-methylbenzyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5694906.png)